N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a sulfonamide group. The oxadiazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, while the sulfonamide is linked to a 3,5-dimethylphenyl group with an N-methyl substituent. This compound integrates pharmacologically significant motifs: the sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase, kinases), and the 1,2,4-oxadiazole ring is known for metabolic stability and bioactivity in antimicrobial, anti-inflammatory, and anticancer agents .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-13-9-14(2)11-17(10-13)28(3)33(29,30)18-7-8-32-19(18)21-26-20(27-31-21)15-5-4-6-16(12-15)22(23,24)25/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUTYAVQOLJRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
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Formation of the Oxadiazole Ring:
- React 3-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- Typical reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Thiophene Ring Functionalization:
- Introduce the sulfonamide group onto the thiophene ring via sulfonation followed by amination.
- Typical reagents: Sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) for sulfonation, followed by reaction with the appropriate amine.
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Coupling Reactions:
- Couple the oxadiazole derivative with the functionalized thiophene ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
- Typical reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, or stannanes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
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Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
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Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The trifluoromethyl and oxadiazole groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Heterocycle Core :
- The target compound’s thiophene-sulfonamide core contrasts with the 1,3,4-thiadiazole in . Sulfur-containing heterocycles like thiadiazoles are associated with redox activity and membrane permeability, while thiophenes offer π-conjugation for target binding.
- The 1,2,4-oxadiazole in the target vs. 1,3,4-oxadiazole in alters electronic distribution and hydrogen-bonding capacity, affecting target selectivity .
Substituent Effects: The 3-(trifluoromethyl)phenyl group on the oxadiazole enhances lipophilicity (logP) and metabolic stability compared to the pyridin-3-yl group in , which may improve CNS penetration or protein binding.
Hydrogen Bonding and Planarity :
- The planar structure of the thiadiazole derivative in (r.m.s. deviation 0.149 Å) facilitates intermolecular hydrogen bonding (C–H···N), which influences crystallization and solubility . The target’s oxadiazole-thiophene system may exhibit similar planarity but with distinct packing due to the CF3 group.
Physicochemical Properties (Inferred)
- Solubility : The sulfonamide group in the target enhances water solubility compared to the methylthio-benzylidene group in , but the CF3 group may counteract this by increasing hydrophobicity.
- Metabolic Stability : The CF3 group and methylated sulfonamide in the target likely reduce oxidative metabolism compared to the furan-containing analog in , which is prone to CYP450-mediated degradation.
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structural Features
The compound features several significant structural components:
- Thiophene Ring : Contributes to the electronic properties and biological activity.
- Oxadiazole Moiety : Known for various biological activities including anticancer and anti-inflammatory effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group may mimic natural substrates, allowing for inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl and oxadiazole groups enhance binding affinity and specificity to various targets.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. Notably, studies have shown that derivatives of 1,2,4-oxadiazole demonstrate:
- Anticancer Activity : Compounds have shown efficacy against various cancer cell lines. For instance, derivatives exhibit IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
- Anti-inflammatory Effects : Oxadiazole-containing compounds have been linked to inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use as antimicrobial agents .
Case Studies
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives against a panel of human cancer cell lines. One derivative showed selective cytotoxicity with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
- Inhibition Studies : Research on related oxadiazole compounds indicated significant inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Anticancer Activity (IC50 µM) | Other Activities |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)thiophene-3-sulfonamide | Thiophene + Trifluoromethyl | 4.5 (HeLa) | Antimicrobial |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea + Trifluoromethyl | 6.0 (Caco-2) | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the 1,2,4-oxadiazole moiety, which is known for its bioisosteric properties. Studies have indicated that derivatives of oxadiazoles exhibit significant antiproliferative activities against various cancer cell lines. For instance, modifications to the oxadiazole ring have been shown to enhance cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutics .
1.2 Antimicrobial Properties
Research has highlighted the antimicrobial potential of compounds containing the oxadiazole and thiophene structures. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance the antibacterial efficacy of these compounds .
Synthetic Utility
2.1 Synthesis of Novel Derivatives
N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, leading to a variety of new compounds with enhanced biological activities. For example, the introduction of different substituents on the thiophene or oxadiazole rings can yield derivatives with tailored pharmacological profiles .
2.2 Application in Drug Discovery
The compound's structural features make it a candidate for drug discovery efforts aimed at developing new therapeutic agents. The ability to modify its structure while retaining biological activity opens avenues for creating libraries of compounds for high-throughput screening against various biological targets .
Case Studies
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (–SO₂N–) participates in nucleophilic substitution and hydrolysis reactions. Key findings include:
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Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the sulfonamide bond can cleave to yield sulfonic acid and amine derivatives.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form N-alkylated products.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, 80°C | Sulfonic acid + Amine | ~65 | |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfonamide | ~78 |
Thiophene Ring Functionalization
The electron-rich thiophene ring undergoes electrophilic substitutions, such as halogenation and Friedel-Crafts reactions:
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Bromination : Reacts with Br₂ in CHCl₃ to form 4-bromo-thiophene derivatives.
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Suzuki Coupling : The brominated product participates in palladium-catalyzed cross-coupling with aryl boronic acids.
| Reaction Type | Reagents | Products | Selectivity | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | 4-Bromo-thiophene | >90% para | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | ~85 |
1,2,4-Oxadiazole Ring Reactivity
The oxadiazole ring demonstrates stability under basic conditions but undergoes ring-opening in acidic or reductive environments:
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Acid Hydrolysis : In H₂SO₄, the oxadiazole ring opens to form amide intermediates .
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Reductive Cleavage : H₂/Pd-C reduces the oxadiazole to a diamide structure .
| Reaction Type | Conditions | Major Product | Mechanism | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 2M H₂SO₄, reflux | Amide derivative | Ring-opening via protonation | |
| Hydrogenation | H₂ (1 atm), Pd-C | Diamide | Reduction of N–O bonds |
Trifluoromethylphenyl Group Interactions
The –CF₃ group influences electronic properties and participates in hydrogen-bonding interactions:
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects, but nitration occurs at the meta position under HNO₃/H₂SO₄.
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Cross-Coupling : The aryl bromide intermediate (from bromination) engages in Ullmann couplings with amines.
Optimization of Reaction Conditions
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonamide alkylation yields.
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Catalysts : Pd(OAc)₂/XPhos improves Suzuki coupling efficiency (TOF = 1,200 h⁻¹).
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Maximizes kinetics without decomposition | |
| Catalyst Loading | 2 mol% Pd | Balances cost and activity |
Q & A
Q. What are the primary methods for structural characterization of this sulfonamide-oxadiazole-thiophene hybrid compound?
- Methodological Answer : Structural elucidation typically involves a combination of NMR spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve complex heterocyclic systems, leveraging intensity data and modern refinement algorithms to account for electron density variations in trifluoromethyl groups and sulfonamide moieties . NMR assignments should focus on distinguishing methyl (3,5-dimethylphenyl) and trifluoromethyl substituents, with solvent-dependent shifts (e.g., DMSO-d₆ for hydrogen bonding analysis).
Q. How can researchers optimize the synthesis of the 1,2,4-oxadiazole ring in this compound?
- Methodological Answer : The 1,2,4-oxadiazole core is synthesized via cyclocondensation between a nitrile derivative and hydroxylamine. For example:
- React 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to form the amidoxime intermediate.
- Subsequent coupling with a thiophene-3-sulfonamide derivative via HATU/DIPEA-mediated activation in DMF yields the oxadiazole ring. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
Q. What solvent systems are compatible with this compound for spectroscopic or reactivity studies?
- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in THF or dichloromethane. Avoid protic solvents (e.g., methanol, water) due to potential sulfonamide hydrolysis. For stability testing, use argon-purged DMSO solutions stored at –20°C to prevent oxidative degradation of the thiophene ring .
Advanced Research Questions
Q. How can computational modeling resolve contradictory activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions in SAR (e.g., variable binding affinity despite similar substituents) can be addressed via density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and frontier molecular orbitals. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions between the trifluoromethylphenyl group and hydrophobic pockets. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
- Methodological Answer : Crystallization difficulties arise from conformational flexibility in the N-methyl-3,5-dimethylphenyl group. Strategies include:
- Solvent vapor diffusion : Use a 1:1 mixture of chloroform and hexane.
- Co-crystallization : Introduce small-molecule additives (e.g., 1,2-diiodoethane) to stabilize π-π stacking between aromatic rings.
- Low-temperature data collection (100 K) to reduce thermal motion artifacts. SHELXL refinement should include anisotropic displacement parameters for sulfur and fluorine atoms .
Q. How do electronic effects of the trifluoromethyl group influence reaction kinetics in derivatization studies?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the oxadiazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Kinetic studies (UV-Vis monitoring at 300 nm) reveal a second-order rate constant () ~10⁻³ M⁻¹s⁻¹ in DMF at 25°C. Contrast with non-CF₃ analogs (slower ) to quantify electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
